4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine
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Overview
Description
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.224 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine, can be achieved through several methods. One common approach involves the use of fluorinating agents such as Umemoto reagents or Balz-Schiemann reactions
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that include the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and materials science research
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N,N-dimethylpyridin-4-amine: This compound shares the fluorine and dimethylamino groups but lacks the cyclopropoxy group.
4-Dimethylaminopyridine: Similar in structure but without the fluorine and cyclopropoxy groups.
Uniqueness
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is unique due to the combination of its cyclopropoxy, fluorine, and dimethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H13FN2O |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)9-8(14-7-3-4-7)5-6-12-10(9)11/h5-7H,3-4H2,1-2H3 |
InChI Key |
GQNKFDUQHJVDPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN=C1F)OC2CC2 |
Origin of Product |
United States |
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